Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary widely, but they all contain the imidazole ring, which is a five-membered ring with two nitrogen atoms . The specific molecular structure of “Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” is not available in the literature I have access to.Scientific Research Applications
Antioxidant and Cytotoxic Potential
Compounds isolated from endophytic fungi, exhibiting antioxidant and cytotoxic activities, suggest that similar molecular structures, including ethyl acetate derivatives, could be explored for their potential in designing therapies for ailments associated with free radical generation (Danagoudar et al., 2018).
GPIIb/IIIa Integrin Antagonists
Research into integrin antagonists, which include structurally complex ethyl derivatives, shows promise in antithrombotic treatments. These findings indicate the possibility of utilizing similar compounds in developing novel therapies for thrombosis and other blood clot-related conditions (Hayashi et al., 1998).
Antianxiety Agents
Investigations into benzodiazepine derivatives for their antianxiety properties without typical side effects suggest a potential research application for structurally related compounds in the development of safer anxiolytic medications (Anzini et al., 2008).
Synthesis Methodologies
Studies on the synthesis of trisubstituted imidazoles using ionic liquids under ultrasonic irradiation highlight innovative methods that could be applied to the synthesis of related compounds, potentially offering more efficient or environmentally friendly synthetic routes (Zang et al., 2010).
Anticancer Studies
Research into ethyl derivatives with cytotoxic activity against cancer cell lines underscores the importance of these compounds in anticancer drug development. Such studies pave the way for the use of related molecules in designing new anticancer agents (Kumar et al., 2020).
Antitumor Activity
The synthesis and evaluation of amino acid ester derivatives containing 5-fluorouracil for their antitumor activity indicate the potential of ethyl derivatives in chemotherapy, especially against leukaemia and liver cancer (Xiong et al., 2009).
properties
IUPAC Name |
ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c1-4-29-14(26)10-24-17(27)15-16(22(3)19(24)28)21-18-23(15)9-11(2)25(18)13-8-6-5-7-12(13)20/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVQJUDRCIUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
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